N-Ethyl-N-phenylprop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
61591-82-0 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-ethyl-N-phenylprop-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12(4-2)10-8-6-5-7-9-10/h3,5-9H,1,4H2,2H3 |
InChI Key |
BNTUIAFSOCHRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethyl N Phenylprop 2 Enamide
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for the synthesis of N-Ethyl-N-phenylprop-2-enamide primarily rely on well-established reactions that ensure high yields and purity. These methods are foundational in organic synthesis and provide a basis for the development of more advanced techniques.
Acylation Reactions Involving N-Ethylaniline and Activated Prop-2-enoic Acid Derivatives
The most common and direct method for synthesizing this compound is the acylation of N-ethylaniline with an activated derivative of prop-2-enoic acid, typically acryloyl chloride. uobaghdad.edu.iqresearchgate.net This reaction is generally performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. uobaghdad.edu.iqresearchgate.netmdpi.com
The mechanism involves the nucleophilic attack of the nitrogen atom of N-ethylaniline on the carbonyl carbon of acryloyl chloride. The presence of the ethyl and phenyl groups on the nitrogen atom influences its nucleophilicity and steric hindrance, which can affect the reaction rate. The reaction is typically carried out in an inert solvent like ethylene (B1197577) dichloride at room temperature. mdpi.com
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| N-Ethylaniline | Acryloyl Chloride | Triethylamine | Ethylene Dichloride | Room Temperature, 3h | This compound |
A representative table of the acylation reaction conditions.
Coupling Reactions for Amide Bond Formation: Catalytic Approaches
Catalytic methods for amide bond formation represent a more atom-economical approach compared to traditional acylation with stoichiometric activating agents. ucl.ac.uksigmaaldrich.com These reactions often involve the use of transition metal catalysts, such as palladium or copper, to facilitate the coupling of carboxylic acids or their derivatives with amines. core.ac.uk While direct catalytic coupling of acrylic acid with N-ethylaniline is less common, related N-aryl amides have been synthesized using these methods. nih.govnih.gov
For instance, palladium-catalyzed aminocarbonylation of aryl halides with an amine and carbon monoxide is a well-established method for forming amide bonds. core.ac.uk Another approach involves the copper-catalyzed coupling of aryl halides with primary amides. core.ac.uk These catalytic systems offer the advantage of milder reaction conditions and reduced waste generation. ucl.ac.uk
Multi-Component Reactions (MCRs) for Analogous Prop-2-enamide Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer an efficient route to complex molecules. sciforum.netnih.gov While a direct MCR for this compound is not prominently described, analogous prop-2-enamide scaffolds can be synthesized using reactions like the Ugi and Passerini reactions. sciforum.netmdpi.comwikipedia.orgwikipedia.orgyoutube.comorganic-chemistry.orgyoutube.com
The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org By carefully selecting the starting materials, it is possible to generate structures related to N-substituted acrylamides. The reaction is known for its high atom economy and the ability to generate diverse molecular libraries quickly. wikipedia.orgorganic-chemistry.org
The Passerini three-component reaction (P-3CR) utilizes a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form α-acyloxy carboxamides. mdpi.comwikipedia.orgacs.orgdp.tech This reaction provides a versatile platform for the synthesis of complex amide-containing molecules. sciforum.netmdpi.com
| MCR Name | Reactants | Product Type | Key Features |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | High atom economy, rapid library generation. wikipedia.orgorganic-chemistry.org |
| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Forms complex amides in a single step. mdpi.comwikipedia.org |
A comparison of multi-component reactions applicable to amide synthesis.
Innovative and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry approaches and the application of novel technologies like flow chemistry in the synthesis of N-acrylamides.
Green Chemistry Approaches to N-Acrylamide Synthesis
Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov In the context of N-acrylamide synthesis, this includes solvent-free reactions, the use of biocatalysts, and the development of catalytic processes that avoid stoichiometric waste. acs.orgresearchgate.netresearchgate.netresearchgate.netmonash.edu
Solvent-free synthesis, for example, by frontal polymerization or in bulk conditions, minimizes the environmental impact of organic solvents. acs.orgresearchgate.netresearchgate.netmonash.edu Biocatalytic methods, using enzymes like lipases or nitrile hydratases, offer high selectivity and operate under mild conditions, often in aqueous media. genetika.ruconicet.gov.arnih.govtandfonline.comaalto.fi The enzymatic synthesis of N-substituted acrylamides has been demonstrated, showcasing the potential of biocatalysis in this area. genetika.ruconicet.gov.ar
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgnih.govdigitellinc.comprolabas.comnih.govwuxiapptec.commdpi.comresearchgate.net In a flow system, reagents are continuously pumped through a reactor where they mix and react. wuxiapptec.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.com
The synthesis of amides in continuous flow systems has been successfully demonstrated, often with improved yields and shorter reaction times compared to batch methods. rsc.orgnih.govrsc.org These systems can be particularly advantageous for exothermic reactions, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation. mdpi.com The direct amidation of acids has been achieved in a screw reactor under solvent-free conditions, showcasing a highly efficient and green continuous flow process. digitellinc.comrsc.org
Chemical Reactivity and Transformation Mechanisms of N Ethyl N Phenylprop 2 Enamide
Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
The core reactivity of N-Ethyl-N-phenylprop-2-enamide in nucleophilic additions stems from the polarization of its α,β-unsaturated system. The electron-withdrawing character of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This class of reactions, known as conjugate or 1,4-additions, is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.
The Michael addition is a widely utilized conjugate addition reaction where a nucleophile, known as the Michael donor, adds to an activated α,β-unsaturated compound, the Michael acceptor. researchgate.net In the case of this compound, the molecule serves as a Michael acceptor. The reaction is highly regioselective, with nucleophiles almost exclusively attacking the β-carbon. scispace.comnih.gov This selectivity is governed by the electronic properties of the conjugated system, where the β-position holds the largest coefficient for the lowest unoccupied molecular orbital (LUMO), making it the preferred site for nucleophilic attack.
While this compound is an achiral molecule, the Michael addition can generate a new stereocenter at the α- or β-carbon, depending on the nucleophile. Achieving stereoselectivity (diastereo- or enantioselectivity) typically requires the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries attached to the acrylamide (B121943) moiety. acs.org Studies on related N,N-disubstituted acrylamides have demonstrated that high levels of stereocontrol can be achieved through these asymmetric strategies. acs.org
A diverse range of carbon-based nucleophiles can be employed in Michael additions with this compound. The conjugate addition of these nucleophiles is a powerful method for forming carbon-carbon bonds. nih.gov Common examples include enolates derived from ketones, esters, and malonates, as well as organometallic reagents.
Enolates : Soft, stabilized carbanions, such as those generated from diethyl malonate or ethyl acetoacetate (B1235776) under basic conditions, are classic Michael donors that add efficiently to acrylamide acceptors.
Organocuprates (Gilman Reagents) : Reagents like lithium dialkylcuprates (R₂CuLi) are known to be excellent for 1,4-addition reactions with α,β-unsaturated carbonyl compounds, including tertiary acrylamides, generally affording high yields of the β-alkylated product.
N-Heterocyclic Carbene (NHC) Catalysis : NHCs can catalyze intramolecular Michael reactions by generating a reactive enol intermediate from an α,β-unsaturated aldehyde, which can then add to a pendant acceptor like an acrylamide. nih.gov
| Nucleophile (Donor) | Catalyst/Conditions | Product Type | Ref. |
| Diethyl Malonate | NaOEt / EtOH | β-Adduct (1,5-Dicarbonyl derivative) | researchgate.net |
| Lithium Dimethylcuprate | Et₂O, -78 °C | β-Methylated Amide | nih.gov |
| 2-Methylcyclohexanone Enolate | LDA / THF | β-Adduct | acs.org |
The conjugate addition of heteroatom nucleophiles is a highly efficient process for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Acrylamides are common substrates for these hetero-Michael additions. researchgate.net
Oxa-Michael Addition (O-Nucleophiles): The addition of oxygen nucleophiles, such as alcohols or phenols, to acrylamides is generally less facile than that of N- or S-nucleophiles and often requires catalysis. N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxa-Michael addition polymerization of acrylate (B77674) monomers bearing hydroxyl groups, suggesting their potential applicability for additions to N,N-disubstituted acrylamides. rsc.org
Aza-Michael Addition (N-Nucleophiles): The addition of amines to activated alkenes is a key reaction for synthesizing β-amino carbonyl compounds and other nitrogen-containing molecules. georgiasouthern.edu Both primary and secondary amines can serve as effective nucleophiles in aza-Michael reactions with substrates like this compound. researchgate.net The reaction is atom-economical and often proceeds under mild, base-catalyzed, or even catalyst-free conditions. georgiasouthern.eduresearchgate.net
Thia-Michael Addition (S-Nucleophiles): The addition of thiols to electron-deficient alkenes is a particularly rapid and efficient transformation, often categorized as a "click" reaction. nih.govnih.gov The high nucleophilicity of the thiolate anion, which can be generated with weak bases, drives the reaction to high conversion under mild conditions. nih.gov The reaction rate is influenced by factors such as the acidity of the thiol and the polarity of the solvent, with polar aprotic solvents often accelerating the process. nih.govrsc.org The mechanism can be either base-catalyzed, involving deprotonation of the thiol, or nucleophile-initiated, where a Lewis base like a phosphine (B1218219) activates the acrylamide. nih.gov
| Nucleophile | Catalyst/Conditions | Reaction Type | Key Features | Ref. |
| Benzylamine | None or weak base | Aza-Michael | Forms C-N bond; atom-economical. | georgiasouthern.eduresearchgate.net |
| Piperidine | None / Room Temp. | Aza-Michael | Generally high yield for secondary amines. | nih.gov |
| 1-Dodecanethiol | Triethylamine (B128534) (Et₃N) | Thia-Michael | Highly efficient "click" reaction; sensitive to thiol pKa. | nih.govnih.gov |
| Benzyl Mercaptan | Dimethylphenylphosphine (DMPP) | Thia-Michael | Nucleophile-initiated mechanism. | rsc.org |
| 2-Hydroxyethyl Acrylate | N-Heterocyclic Carbene (NHC) | Oxa-Michael | Used in polymerization; forms C-O bond. | rsc.org |
Beyond classic Michael additions, the α,β-unsaturated system of this compound can undergo other mechanistically distinct conjugate addition reactions. A notable example is the catalyst-controlled regiodivergent hydroamination. While typical aza-Michael additions yield β-amino products, specialized transition-metal hydride catalysis can reverse this selectivity. Recent studies on N,N-disubstituted acrylamides have shown that copper-hydride (Cu-H) catalysis can facilitate a formal hydroamination to produce α-amino derivatives, while nickel-hydride (Ni-H) catalysis on the same substrates yields the conventional β-amino products (the anti-Markovnikov product). nih.gov This catalyst-controlled regioselectivity allows for the synthesis of either α- or β-amino acid derivatives from a common acrylamide precursor, highlighting a sophisticated approach to controlling reactivity that deviates from standard Michael addition pathways. nih.gov
Michael Addition Reactions: Regioselectivity and Stereoselectivity
Cycloaddition Reactions Involving the Olefinic Moiety
The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing amide group, enabling it to participate as an electron-poor component (a dienophile) in cycloaddition reactions.
The Diels-Alder reaction is a powerful pericyclic process that involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org this compound can act as a dienophile in this reaction. The reactivity is enhanced by the electron-withdrawing nature of the N-ethyl-N-phenylamido group, which lowers the energy of the dienophile's LUMO, facilitating the orbital interaction with the highest occupied molecular orbital (HOMO) of an electron-rich diene. libretexts.orgchemistrysteps.com
Key characteristics of the Diels-Alder reaction involving this compound include:
Mechanism : The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state. wikipedia.org
Stereospecificity : The stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. For instance, if substituents were present on the double bond of the dienophile, their relative orientation would be preserved in the product. libretexts.org
Stereoselectivity (Endo Rule) : When reacting with cyclic dienes, such as cyclopentadiene, the reaction typically favors the formation of the endo product. This preference is due to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. wikipedia.orgchemistrysteps.com
Regioselectivity : When both the diene and the dienophile are unsymmetrical, the reaction exhibits regioselectivity. The major product is typically predicted by considering the alignment of partial positive and negative charges on the reacting termini of the two components.
The forward and retro-Diels-Alder reaction sequence has also been utilized as a protection strategy for acrylamides, allowing their reactive nature to be masked until thermal deprotection is desired. nih.gov
| Diene | Dienophile | Conditions | Product Feature | Ref. |
| Cyclopentadiene | N-Phenylmaleimide | Toluene, Heat | Bicyclic adduct, endo favored | libretexts.org |
| 1,3-Butadiene | This compound | Heat | Substituted cyclohexene | wikipedia.orgkhanacademy.org |
| Anthracene | Bulky N-phenylmaleimides | Heat | Can exhibit unusual regio- and stereoselectivity | rsc.org |
| Trimethylsilyl cyclopentadiene | Generic Acrylamide | N/A (used for protection) | Thermally reversible adduct | nih.gov |
1,3-Dipolar Cycloaddition Reactions
The electron-deficient nature of the α,β-unsaturated double bond in this compound makes it an effective dipolarophile for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. chesci.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a highly stereoselective and regioselective manner. wikipedia.org The reaction involves a 1,3-dipole, which is a molecule with four π-electrons delocalized over three atoms, reacting with the two π-electrons of the alkene (the dipolarophile). chesci.com
Common 1,3-dipoles that react with activated alkenes like this compound include nitrones and azomethine ylides.
Reaction with Nitrones: Nitrones react with the olefinic linker of this compound to yield isoxazolidine (B1194047) derivatives. chem-station.comuobaghdad.edu.iq Isoxazolidines are valuable synthetic intermediates that can be further transformed into various compounds, including β-amino alcohols. The high degree of stereocontrol achievable in these reactions makes them particularly useful in asymmetric synthesis. rsc.org
Reaction with Azomethine Ylides: Azomethine ylides, which are often generated in situ, undergo cycloaddition with this compound to produce substituted pyrrolidines. wikipedia.orgnih.gov The pyrrolidine (B122466) ring is a core structure in many natural products and pharmaceuticals. The reaction proceeds in a concerted, suprafacial fashion, allowing for the creation of multiple contiguous stereocenters. wikipedia.org
The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the dipole and the dipolarophile, and can often be predicted using frontier molecular orbital (FMO) theory. chesci.com
| 1,3-Dipole | Dipolarophile | Product Class | Reaction Type |
|---|---|---|---|
| Nitrone | This compound | Isoxazolidine | [3+2] Cycloaddition |
| Azomethine Ylide | This compound | Pyrrolidine | [3+2] Cycloaddition |
| Nitrile Oxide | This compound | Isoxazoline | [3+2] Cycloaddition |
| Diazoalkane | This compound | Pyrazoline | [3+2] Cycloaddition |
Electrophilic Transformations of the N-Phenyl Moiety
The N-phenyl group of the molecule can undergo transformations characteristic of benzene (B151609) derivatives, most notably electrophilic aromatic substitution and oxidative coupling reactions.
The N-acyl group (-N(Et)C(O)CH=CH₂) attached to the phenyl ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. youtube.com However, the activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group.
Common EAS reactions applicable to this substrate include:
Nitration: Using a mixture of nitric acid and sulfuric acid ("mixed acid") generates the nitronium ion (NO₂⁺) as the electrophile. youtube.com The reaction is expected to yield a mixture of ortho-nitro and para-nitro substituted products. To achieve higher selectivity, especially for the para isomer, and to avoid potential side reactions under harsh acidic conditions, milder nitrating agents can be employed. nih.govresearchgate.net
Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The N-acyl group directs the incoming halogen to the ortho and para positions.
The regiochemical outcome of these reactions is a direct consequence of the resonance stabilization of the intermediate carbocation (the sigma complex) formed during the reaction mechanism. youtube.com
The N-phenyl moiety can be functionalized via transition metal-catalyzed oxidative coupling reactions. acs.org Specifically, chelate-assisted C-H activation provides a powerful method for regioselectively forming new carbon-carbon bonds at the ortho position of the phenyl ring. nih.govacs.org
In this process, the carbonyl oxygen of the amide group acts as an intramolecular directing group, coordinating to a metal center (e.g., Ruthenium, Rhodium, Palladium). nih.govunirioja.es This coordination brings the metal catalyst into close proximity to the ortho C-H bond, facilitating its cleavage in a step often described as a concerted metalation-deprotonation (CMD) event. acs.org The resulting metallacyclic intermediate can then react with a coupling partner, such as an alkene, to form a new C-C bond. The final step involves reductive elimination, which releases the product and regenerates the active catalyst. unirioja.es
A notable feature of these reactions is their ability to achieve regioselective C-H functionalization without requiring pre-installed activating or directing groups, using the inherent functionality of the amide itself. nih.govacs.org This approach allows for the direct olefination of the ortho position of the N-phenyl ring.
Functional Group Interconversions and Amide Hydrolysis Studies
The amide and olefinic functionalities within this compound are both susceptible to a variety of transformations.
The amide bond is known for its stability, but it can be cleaved under specific conditions. nih.gov As a tertiary amide, this compound is generally more resistant to hydrolysis than primary or secondary amides. psu.edu
Acid-Catalyzed Hydrolysis: This reaction typically requires heating in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield acrylic acid and N-ethylanilinium salt.
Base-Catalyzed Hydrolysis (Saponification): This process involves heating the amide with a strong aqueous base (e.g., NaOH, KOH). The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the N-ethylphenoxide anion, which is a poor leaving group but is facilitated under forcing conditions. The reaction produces the sodium salt of acrylic acid and N-ethylaniline. The kinetics of base-catalyzed hydrolysis can be complex, and the rate is influenced by steric and electronic factors. jst.go.jpacs.org
An alternative method for cleaving the molecule involves the selective oxidative cleavage of the C(aryl)-N bond. For instance, using 2-iodoxybenzoic acid (IBX), it is possible to cleave the N-phenyl bond while leaving the C(carbonyl)-N bond intact, providing access to primary amides. researchgate.netorganic-chemistry.org
The activated carbon-carbon double bond is a highly reactive site for various transformations, particularly addition reactions.
Michael Addition (Conjugate Addition): As a classic Michael acceptor, the olefinic linker readily reacts with soft nucleophiles. This includes thiols (like glutathione), amines, and carbanions. acs.orgnih.gov The reaction proceeds via a 1,4-conjugate addition mechanism, where the nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate that is subsequently protonated.
Oxidative Radical Difunctionalization: The double bond of N-arylacrylamides serves as an excellent radical acceptor. nih.gov These reactions often proceed via a cascade mechanism where a radical species adds to the double bond, forming a new carbon-centered radical. This intermediate can then undergo an intramolecular cyclization by attacking the N-phenyl ring, typically at the ortho position. Subsequent oxidation or hydrogen atom abstraction yields a 3,3-disubstituted oxindole (B195798) product. A wide variety of radical precursors can be used, allowing for the introduction of diverse functional groups such as trifluoromethyl, difluoromethyl, and alkyl groups. nih.gov
| Radical Source | Initiation Method | Added Group | Final Product Class |
|---|---|---|---|
| Umemoto's Reagent | Visible Light | Trifluoromethyl (-CF₃) | 3-CF₃-Oxindole |
| S-(difluoromethyl)sulfonium salt | Photoredox Catalysis | Difluoromethyl (-CF₂H) | 3-CF₂H-Oxindole |
| Perfluoroalkyl iodides | AIBN (Thermal) | Perfluoroalkyl (-Rf) | 3-Rf-Oxindole |
| α-carbonyl alkyl bromides | Palladium/Ag₂CO₃ | Alkylaryl | 3-Alkyl-Oxindole |
| Alcohols | TBHP (Thermal) | Hydroxyalkyl | 3-Hydroxyalkyl-Oxindole |
Other Olefin Transformations: The double bond can also undergo standard alkene reactions. For example, catalytic hydrogenation (e.g., using H₂/Pd-C) would reduce the double bond to yield N-Ethyl-N-phenylpropanamide. Dihydroxylation (e.g., using OsO₄ followed by a reducing agent) would produce the corresponding diol. ucla.edu
Polymerization Science and Polymeric Architectures of N Ethyl N Phenylprop 2 Enamide
Radical Polymerization: Kinetics and Mechanism
The polymerization of N-Ethyl-N-phenylprop-2-enamide is anticipated to proceed via a free-radical mechanism, a common pathway for vinyl monomers. The general mechanism involves initiation, propagation, and termination steps. patentbuddy.com The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. patentbuddy.com
Note: Due to the lack of specific kinetic data for this compound, the following discussions are based on findings for structurally related N-substituted acrylamides.
Bulk and Solution Polymerization Dynamics
The polymerization of this compound can be carried out in bulk or in solution.
Bulk Polymerization: This method involves polymerizing the monomer in its pure form, without any solvent. It generally leads to high rates of polymerization and high molecular weight polymers. However, challenges such as autoacceleration (the Trommsdorff-Norrish effect) due to increased viscosity and difficulty in heat dissipation can arise. For other N-substituted acrylamides, bulk polymerization has been employed, often leading to polymers with broad molecular weight distributions unless carefully controlled. sigmaaldrich.com
Solution Polymerization: Polymerization in a suitable solvent helps to control viscosity and dissipate heat more effectively, leading to better control over the polymerization process. The choice of solvent can significantly influence the polymerization kinetics and the properties of the resulting polymer. For N-substituted amides, solvent polarity has been shown to affect the stereotacticity of the polymer chain. rsc.org For instance, in the radical polymerization of N-acryloyl morpholine (B109124) and N-methyl-N-vinylacetamide, an increase in solvent polarity was found to increase the syndiotacticity of the resulting polymer. rsc.org This effect is attributed to hydrogen bonding interactions between the solvent, monomer, and the growing polymer chain. rsc.org
| Parameter | Bulk Polymerization | Solution Polymerization |
| Monomer Concentration | High | Variable |
| Viscosity | Increases significantly | Generally lower and more controlled |
| Heat Dissipation | Difficult | More efficient |
| Rate of Polymerization | High | Dependent on solvent and concentration |
| Molecular Weight Control | Can be challenging | Generally better |
| Potential Issues | Autoacceleration, insolubility of polymer | Chain transfer to solvent |
Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT, ATRP)
Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. mdpi.com Both Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully applied to a variety of N-substituted acrylamides and are expected to be applicable to this compound.
RAFT Polymerization: RAFT is a versatile CRP method that can be used with a wide range of monomers under various reaction conditions. nus.edu.sg The control is achieved by the addition of a thiocarbonylthio compound, known as a chain transfer agent (CTA). The choice of CTA is crucial for successful polymerization. For N,N-disubstituted acrylamides, trithiocarbonates have been shown to be effective CTAs. nih.gov The polymerization rate of N-[2-(dialkylamino)ethyl]acrylamides has been observed to decrease with increasing size of the N-substituents. nih.gov
ATRP: ATRP utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. nih.govepo.org The polymerization of N-substituted acrylamides by ATRP can be challenging due to the potential for the amide group to complex with the copper catalyst, which can hinder the polymerization process. acs.org However, the use of strongly coordinating ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), has enabled the controlled polymerization of monomers like N,N-dimethylacrylamide. acs.org
| CRP Technique | Key Components | Advantages for N-Substituted Acrylamides | Potential Challenges for this compound |
| RAFT | Monomer, Initiator, RAFT Agent (CTA) | High tolerance to functional groups, wide range of applicable monomers. | Selection of appropriate CTA for optimal control. |
| ATRP | Monomer, Initiator, Transition Metal Catalyst, Ligand | Can produce well-defined polymers with complex architectures. | Potential for catalyst complexation with the amide group, requiring specific ligand selection. |
Copolymerization Studies with Diverse Monomers
Copolymerization of this compound with other vinyl monomers would allow for the synthesis of materials with a wide range of tailored properties.
Reactivity Ratios and Monomer Sequence Control
Synthesis of Copolymers with Tailored Architectures
CRP techniques are particularly well-suited for the synthesis of copolymers with controlled architectures, such as block, gradient, and graft copolymers.
Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment could be achieved by sequential monomer addition using a living polymerization technique like RAFT or ATRP. For instance, a macroinitiator of one monomer can be used to initiate the polymerization of the second monomer. rsc.orgresearchgate.net This approach has been used to create block copolymers of various N-substituted acrylamides. rsc.orgresearchgate.net
Statistical and Gradient Copolymers: These can be synthesized by polymerizing a mixture of comonomers. The monomer sequence distribution in a statistical copolymer is governed by the reactivity ratios, while a gradient copolymer exhibits a gradual change in composition along the polymer chain.
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful tool for introducing functional groups into a polymer that may not be compatible with the polymerization conditions. While poly(this compound) itself does not possess readily modifiable functional groups, strategies can be employed through copolymerization or by modifying the polymer backbone or side chains under specific conditions.
One common approach is to copolymerize this compound with a monomer containing a protected functional group. After polymerization, the protecting group can be removed to reveal the functional group for further reaction.
Derivatization and Structural Modification of N Ethyl N Phenylprop 2 Enamide
Modifications at the N-Phenyl Ring: Substituent Effects and Electronic Perturbations
The N-phenyl ring of N-Ethyl-N-phenylprop-2-enamide is a prime target for modification to modulate the electronic properties of the entire molecule. The introduction of various substituents onto this aromatic ring can induce significant electronic perturbations that alter the reactivity of the amide and its vinyl group.
The nature of the substituent, whether electron-donating or electron-withdrawing, influences the electron density across the molecule. Amide groups attached to an aromatic ring are generally considered electron-withdrawing, a property that can be intensified or diminished by other substituents. nih.gov The electronic communication between the phenyl ring and the amide linkage is governed by amidic resonance, which affects the rotational barrier around the N−C(O) bond. Studies on N-acylanilines (anilides) show that this resonance can be varied significantly, which has important implications for controlling molecular conformation and reactivity in cross-coupling reactions.
The reactivity of the C(aryl)-N bond can also be affected by these substituents. For instance, a highly selective oxidative cleavage of the C(aryl)-N bond in secondary N-aryl amides has been demonstrated using 2-iodoxybenzoic acid (IBX). organic-chemistry.orgnih.gov This reaction shows tolerance for both electron-donating and electron-withdrawing groups on the aryl ring, though substrates with weak electron-withdrawing groups may exhibit limited reactivity. organic-chemistry.org
The following table summarizes the expected effects of various substituents on the electronic properties of the N-phenyl ring.
| Substituent Group | Position on Ring | Electronic Effect | Expected Impact on this compound |
| Methoxy (-OCH₃) | para, ortho | Electron-Donating | Increases electron density on the phenyl ring and nitrogen atom. |
| Methyl (-CH₃) | para, ortho | Electron-Donating | Increases electron density through induction and hyperconjugation. |
| Halogens (-F, -Cl, -Br) | any | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Overall electron-withdrawing effect, decreasing electron density on the ring. |
| Nitro (-NO₂) | para, ortho | Strongly Electron-Withdrawing | Significantly reduces electron density on the phenyl ring and nitrogen. |
| Cyano (-CN) | para, ortho | Strongly Electron-Withdrawing | Reduces electron density through strong inductive and resonance effects. |
Functionalization of the Prop-2-enamide Alkene Moiety
The prop-2-enamide portion of this compound contains a reactive alkene double bond that is susceptible to a variety of chemical transformations. This carbon-carbon double bond is activated by the adjacent electron-withdrawing amide group, making it an electrophilic center for nucleophilic attack, particularly in conjugate addition reactions (Michael additions).
A systematic study on the reactivity of N-phenylacrylamides with glutathione (GSH) demonstrates that substitutions at the α- and β-positions of the acrylamide (B121943) moiety significantly affect reaction rates. nih.gov The rates can generally be understood in terms of the electron-donating or withdrawing ability of the substituent. For instance, an electron-withdrawing group would further enhance the electrophilicity of the β-carbon, accelerating the rate of thiol addition. nih.gov
Derivatization is a common strategy to protect thiols from oxidation, and maleimides, which share a similar reactive alkene structure with acrylamides, are often used for this purpose. nih.govresearchgate.net Reactions at the alkene moiety are not limited to conjugate additions. Other transformations can be employed to introduce diverse functional groups, leading to a wide array of novel structures.
Below is a table of potential functionalization reactions for the alkene moiety.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Michael Addition | Thiols (e.g., R-SH), Amines (e.g., R-NH₂), in the presence of a base. | Thioether or Amino group at the β-position. |
| Hydrogenation | H₂, Pd/C or PtO₂ catalyst. | Saturation of the double bond to form N-Ethyl-N-phenylpropanamide. |
| Halogenation | Br₂, Cl₂, or NBS in an appropriate solvent. | Dihalo- or monohalo- derivative at the former alkene carbons. |
| Epoxidation | Peroxy acids (e.g., m-CPBA). | Epoxide ring across the former double bond. |
| Diels-Alder Reaction | Conjugated dienes (e.g., Butadiene) with heat. | Cyclohexene (B86901) ring fused to the propanamide backbone. |
Synthesis of Polymeric this compound Derivatives
This compound, as a vinyl-type monomer, can undergo polymerization to form high molecular weight polymers. The synthesis of polymers based on N-substituted acrylamides is a versatile technique for creating new materials with desired physicochemical properties. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq These polymers find use as thickeners, in textiles, and for soil erosion control. uobaghdad.edu.iq
Copolymerization, the simultaneous polymerization of two or more different monomers, is a particularly useful method for tailoring polymer properties. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq For example, N-substituted acrylamides can be copolymerized with vinylic monomers such as acrylonitrile, methyl acrylate (B77674), and methyl methacrylate (B99206) to produce copolymers with novel characteristics. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq The polymerization is typically initiated by a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in a suitable solvent like tetrahydrofuran (THF). uobaghdad.edu.iq
More advanced polymerization techniques, such as group-transfer polymerization (GTP), offer a controlled and living polymerization method for N,N-disubstituted acrylamides. mdpi.com This allows for the synthesis of well-defined polymers with specific molecular weights and architectures. For example, GTP has been used to synthesize thermoresponsive polymers from N,N-disubstituted acrylamide monomers. mdpi.com
The table below outlines common methods for the polymerization of N-substituted acrylamides.
| Polymerization Method | Initiator/Catalyst | Monomers | Typical Conditions | Resulting Polymer |
| Free-Radical Polymerization | AIBN (Azobisisobutyronitrile) | N-substituted acrylamides, Acrylonitrile | THF solvent, purged with nitrogen. uobaghdad.edu.iq | Copolymers with varying physical properties. |
| Free-Radical Polymerization | AIBN | N-substituted acrylamides, Methyl Methacrylate | THF solvent, purged with nitrogen. uobaghdad.edu.iq | Copolymers with properties like high softening points. |
| Group-Transfer Polymerization (GTP) | Silyl ketene acetal (SKA) or Hydrosilylation-promoted | N,N-disubstituted acrylamides | Organocatalysts (e.g., B(C₆F₅)₃). mdpi.com | Well-defined polymers with controlled molecular weight. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-Ethyl-N-phenylprop-2-enamide. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.govresearchgate.net
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle.
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H), typically over two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would be expected to show a clear correlation between the methyl and methylene (B1212753) protons of the ethyl group. It would also reveal correlations between the vinylic protons of the prop-2-enamide moiety.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduemerypharma.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the ethyl group's CH₃ protons to the ethyl's CH₃ carbon. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (¹H-¹³C long-range correlations). youtube.com This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the ethyl group's methylene protons to the amide carbonyl carbon and to the attached carbon of the phenyl ring, confirming the N-ethyl-N-phenyl linkage.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Predicted values are based on established chemical shift principles and data from analogous structures.
| Position/Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| Ethyl Group | -CH₂- | ~3.9 (q) | ~43.5 | C=O, Phenyl C1', -CH₃ |
| -CH₃ | ~1.2 (t) | ~13.0 | -CH₂- | |
| Phenyl Group | C1' | - | ~142.0 | - |
| C2', C6' | ~7.2-7.4 (m) | ~127.5 | C4', C1' | |
| C3', C5' | ~7.2-7.4 (m) | ~129.0 | C1', C5'/C3' | |
| C4' | ~7.2-7.4 (m) | ~126.8 | C2', C6' | |
| Prop-2-enamide | C=O | - | ~166.0 | - |
| =CH- | ~6.3 (dd) | ~129.5 | C=O, =CH₂ | |
| =CH₂ | ~5.7 (dd), ~6.1 (dd) | ~128.0 | C=O, =CH- |
The synthesis of this compound, likely through acylation of N-ethylaniline with acryloyl chloride, can be monitored in real-time using flow NMR spectroscopy. news-medical.net This technique allows researchers to continuously track the concentration of reactants, intermediates, and the final product directly in the reaction mixture. researchgate.net By acquiring spectra at regular intervals, one can observe the disappearance of reactant signals and the simultaneous appearance and growth of product signals. This provides valuable kinetic data and mechanistic insights, helping to optimize reaction conditions such as temperature, catalyst loading, and addition rates to maximize yield and minimize the formation of impurities. news-medical.netresearchgate.net
Mass Spectrometry (MS) in Reaction Pathway Analysis and By-product Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.govnih.gov It is crucial for confirming the identity of the target molecule and for identifying any by-products formed during its synthesis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of this compound (C₁₁H₁₃NO). The calculated exact mass of the protonated molecule, [M+H]⁺, is 176.1070. An experimental HRMS value matching this theoretical mass would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed, revealing characteristic fragmentation patterns that act as a structural fingerprint. nih.govmdpi.com Analysis of these pathways helps to confirm the connectivity of the molecule and to identify unknown by-products.
Key predicted fragmentation pathways for this compound include:
Alpha-cleavage: Cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical (•CH₂CH₃).
McLafferty-type rearrangement: Loss of propene via hydrogen transfer.
Cleavage of the amide bond: Generating ions corresponding to the acylium ion ([CH₂=CH-C≡O]⁺) or the N-ethyl-N-phenylaminium ion.
Table 2: Predicted HRMS and Key MS/MS Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₄NO]⁺ | 176.1070 | Protonated parent molecule |
| [M-C₂H₅]⁺ | [C₉H₈NO]⁺ | 146.0599 | Loss of ethyl radical |
| [M-C₃H₄O]⁺ | [C₈H₉N]⁺ | 120.0808 | Loss of propenal (acrolein) |
| [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | 120.0813 | N-ethylanilinium fragment |
| [C₃H₃O]⁺ | [C₃H₃O]⁺ | 55.0184 | Acryloyl cation |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. researchgate.net They are excellent for identifying the functional groups present in a sample, making them a rapid and effective method for confirming the synthesis of this compound. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule. Key absorptions for this compound would include a strong band for the amide C=O (carbonyl) stretch, a C=C stretch for the vinyl group, and various C-H and C-N stretching and bending vibrations. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to FTIR, as some vibrations that are weak in FTIR (like symmetric C=C stretches) can be strong in Raman. researchgate.net The aromatic ring vibrations are often prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical frequency ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR / Raman) |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl C-H | 3100 - 3000 | Medium / Strong |
| C-H Stretch (Vinylic) | =C-H | 3080 - 3020 | Medium / Medium |
| C-H Stretch (Aliphatic) | Ethyl -CH₂-, -CH₃ | 2980 - 2850 | Medium-Strong / Medium-Strong |
| C=O Stretch (Amide) | -C(=O)N- | 1670 - 1640 | Very Strong / Medium |
| C=C Stretch (Vinylic) | -CH=CH₂ | 1645 - 1620 | Medium-Variable / Strong |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1580, 1500, 1450 | Medium-Strong / Strong |
| C-N Stretch | (Phenyl)N-C(ethyl) | 1360 - 1250 | Medium-Strong / Medium |
| C-H Bend (Out-of-plane) | Phenyl Ring | 770-730 and 710-690 | Strong / Weak |
Characterization of Functional Groups and Hydrogen Bonding Interactions
Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the elucidation of the functional groups present in "this compound".
Infrared (IR) Spectroscopy is a powerful tool for identifying characteristic vibrational modes of functional groups. For "this compound," the key functional groups are the tertiary amide, the vinyl group (C=C), and the phenyl ring. The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the amide group, typically in the range of 1650-1680 cm⁻¹. The C=C stretching vibration of the prop-2-enamide moiety would likely appear around 1620-1640 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the phenyl group would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amide is expected in the 1300-1400 cm⁻¹ region.
In a study of related N-(substituted phenyl)-methanesulphonamides, the N-H stretching vibrations were observed in the range of 3298–3232 cm⁻¹, while asymmetric and symmetric SO₂ stretching vibrations appeared at 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. researchgate.net For N-ethyl-N-phenylacetamide, a structurally similar tertiary amide, characteristic IR absorptions are well documented. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For "this compound," the ¹H NMR spectrum would exhibit distinct signals for the ethyl and phenyl protons, as well as the vinyl protons of the acrylamide (B121943) group. The ethyl group protons would appear as a triplet (for the -CH₃) and a quartet (for the -NCH₂-). The phenyl protons would resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The three vinyl protons would show a characteristic splitting pattern (doublet of doublets for the geminal and cis/trans protons).
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide is expected to appear significantly downfield, likely in the range of 165-170 ppm. The vinyl carbons would resonate between approximately 125 and 135 ppm. The carbons of the phenyl ring would show signals in the aromatic region (120-140 ppm), and the ethyl group carbons would appear in the aliphatic region. Studies on hindered N-alkyl maleimide (B117702) adducts have utilized high-resolution two-dimensional NMR (COSY45) for rigorous proton assignments. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (inferred from analogs):
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Amide C=O | - | ~166.0 |
| Vinyl CH= | ~6.3-6.7 | ~128.0 |
| Vinyl =CH₂ | ~5.6-5.8 | ~130.0 |
| Phenyl C-H | ~7.2-7.5 | ~126-129 |
| Phenyl C-N | - | ~140.0 |
| Ethyl N-CH₂ | ~3.8 (quartet) | ~42.0 |
| Ethyl -CH₃ | ~1.2 (triplet) | ~13.0 |
Note: These are estimated values based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.
Hydrogen Bonding Interactions: As a tertiary amide, "this compound" lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., water, alcohols), it can participate in intermolecular hydrogen bonding. In the crystal structure of N-(4-Hydroxyphenyl)acrylamide, intermolecular O-H···O and N-H···O hydrogen bonds are observed, leading to the formation of two-dimensional corrugated sheets. researchgate.net While "this compound" cannot form N-H···O bonds, the potential for C-H···O interactions with the amide carbonyl oxygen exists, which can influence the crystal packing.
In-situ Monitoring of Reactions
The acrylamide moiety in "this compound" is susceptible to various reactions, most notably polymerization. In-situ monitoring techniques are invaluable for studying the kinetics and mechanisms of such reactions in real-time without the need for sample quenching and subsequent analysis.
FTIR and NIR Spectroscopy: Both Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy can be used to monitor the progress of reactions involving the vinyl group. scielo.brresearchgate.net During the polymerization of acrylamides, the consumption of the monomer can be followed by observing the decrease in the intensity of the C=C stretching vibration band. researchgate.net In a study on acrylamide precipitation polymerization in a continuous flow reactor, in-situ FTIR spectroscopy was used to determine the monomer conversion by monitoring prominent absorption bands of the monomer and the resulting polymer. researchgate.net Similarly, NIR spectroscopy has been successfully employed for the online monitoring of changes in monomer concentration and conversion during acrylamide inverse miniemulsion polymerizations. scielo.br An automatic, continuous, online monitoring technique has been used to follow the polymerization of acrylamide, providing data on weight-average polyacrylamide mass, monomer conversion, and viscosity as a function of time. acs.org
Quartz Crystal Microbalance with Dissipation (QCM-D): For reactions occurring at a surface, such as surface-initiated polymerization, QCM-D is a highly sensitive technique. It can monitor the mass uptake on a sensor crystal in real-time. In a study of surface-initiated atom-transfer radical polymerization (SI-ATRP) of acrylamide derivatives, QCM-D was used to follow the polymerization kinetics by measuring the change in the resonance frequency of the sensor, which corresponds to the mass of the growing polymer brush. ethz.ch
Small-Angle X-ray Scattering (SAXS): For polymerization-induced self-assembly (PISA), time-resolved SAXS can provide information on the formation and evolution of nanostructures during the reaction. acs.org
These techniques could be readily applied to study the polymerization or other addition reactions of "this compound," providing valuable kinetic and mechanistic insights.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformational details. Although a crystal structure for "this compound" is not publicly available, analysis of related structures provides a strong indication of its likely conformation.
The key conformational features of "this compound" are the rotation around the N-phenyl bond, the N-CO bond, and the C-C single bond of the propenamide moiety. The planarity of the amide group is a significant factor. In N-aryl amides, there is often a twist between the plane of the phenyl ring and the amide plane to relieve steric strain. For instance, in N-(4-Hydroxyphenyl)acrylamide, the dihedral angle between the acrylamide moiety and the benzene (B151609) ring is 11.6 (2)°. researchgate.net In the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, the asymmetric unit contains two crystallographically independent molecules with different conformations. eurjchem.com
Computational studies on cis- and trans-n-alkenyl amides have shown that while the trans isomers are essentially planar, the cis isomers are non-planar with a dihedral angle of 40–50° due to steric interactions between the enamide chain and the aromatic ring. researchgate.net The rotation barrier for the carbonyl group about the C–N bond in these systems is predicted to be in the range of 18–22 kcal/mol. researchgate.net
For "this compound," it is expected that the molecule will adopt a conformation that minimizes steric hindrance between the ethyl group, the phenyl ring, and the vinyl group. The degree of planarity will be a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion. The crystal packing will likely be influenced by weak intermolecular interactions such as C-H···O and π-π stacking interactions.
Crystallographic Data of a Related Amide (N-(4-Hydroxyphenyl)acrylamide):
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 10.364 (3) | researchgate.net |
| b (Å) | 9.771 (3) | researchgate.net |
| c (Å) | 8.232 (3) | researchgate.net |
| β (°) | 105.786 (6) | researchgate.net |
| V (ų) | 802.2 (4) | researchgate.net |
| Z | 4 | researchgate.net |
This data is for a related compound and serves to illustrate typical crystallographic parameters for N-substituted acrylamides.
Theoretical and Computational Chemistry Studies on N Ethyl N Phenylprop 2 Enamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. rsc.orgarabjchem.org By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms. For N-Ethyl-N-phenylprop-2-enamide, a DFT calculation, typically using a functional like B3LYP with a 6-311G** basis set, would yield key structural parameters. nih.govespublisher.com
These calculations reveal the planarity of the amide group due to delocalization and predict the bond lengths and angles throughout the molecule. The results can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. Furthermore, DFT calculations can compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability.
Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) Note: These are representative values based on DFT studies of analogous molecules, as specific published data for this compound is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C=C (acrylate) | ~1.34 Å |
| Bond Length | C(O)-N (amide) | ~1.36 Å |
| Bond Length | N-C(phenyl) | ~1.43 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-C(phenyl) | ~118° |
| Dihedral Angle | C=C-C=O | ~180° (s-trans) |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenyl moiety. In contrast, the LUMO is anticipated to be distributed across the electron-deficient α,β-unsaturated carbonyl system, particularly the C=C double bond, which acts as a Michael acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), electronegativity (χ), and the global electrophilicity index (ω), which quantify the molecule's resistance to charge transfer, electron-attracting power, and electrophilic nature, respectively.
Table 2: Predicted FMO Properties and Reactivity Descriptors for this compound (Illustrative) Note: These values are hypothetical, based on typical results from DFT calculations on related acrylamide (B121943) systems. nih.govespublisher.com
| Parameter | Symbol | Predicted Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ΔE | 5.0 | Indicator of chemical reactivity and stability |
| Electronegativity | χ | 4.0 | Global electron-attracting tendency |
| Chemical Hardness | η | 2.5 | Resistance to change in electron configuration |
| Global Electrophilicity | ω | 3.2 | Propensity to accept electrons |
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Transition State Theory (TST) is a cornerstone for understanding the kinetics of chemical reactions. wikipedia.org It posits that reactants convert to products by passing through a high-energy activated complex known as the transition state. wikipedia.orglibretexts.org Computational chemists map the potential energy surface (PES) to locate the minimum energy pathways for reactions. This involves identifying the structures of reactants, products, any intermediates, and the transition states that connect them. libretexts.org
For this compound, a key reaction is the Michael addition of a nucleophile to the activated C=C bond. acs.orgnih.gov A computational study of this reaction would involve:
Locating Stationary Points: Optimizing the geometries of the reactants (this compound and a nucleophile), the transition state, and the final product.
Frequency Analysis: Confirming the nature of these structures. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the reaction path downhill from the transition state to ensure it connects the intended reactants and products, confirming it is the correct pathway for the mechanism under study. nih.gov
The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. By mapping the PES, researchers can gain a detailed, step-by-step understanding of the bond-forming and bond-breaking processes. nih.gov
Conformational Analysis and Intermolecular Interactions
Molecules with several rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. mdpi.com The study of these conformers and their relative energies is crucial, as the dominant conformation can significantly influence the molecule's properties and reactivity. The primary rotations in this compound occur around the C(O)-N, N-C(phenyl), and N-C(ethyl) bonds.
Computational methods, particularly DFT, can be used to perform a systematic conformational search. nih.govnih.gov This involves rotating the relevant dihedral angles and performing geometry optimizations to find all stable energy minima. The calculations provide the relative energies of these conformers, allowing for the prediction of their population distribution at a given temperature. Studies on analogous N,N-disubstituted amides have shown that several conformers can coexist in equilibrium. nih.govnih.govresearchgate.net
These analyses also reveal stabilizing intramolecular interactions, such as weak C-H···O hydrogen bonds between the phenyl or ethyl protons and the carbonyl oxygen, which can influence conformational preference. nih.govnih.gov Intermolecular interactions, which govern how molecules pack in a crystal or associate in solution, can also be modeled. researchgate.net
Table 3: Hypothetical Conformational Analysis of this compound (Illustrative) Note: This table illustrates the type of data obtained from a conformational search.
| Conformer | Key Dihedral Angles (C(O)-N-C(ph)-C, O=C-N-C(et)) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A (Global Minimum) | ~45°, ~175° | 0.00 | ~75% |
| B | ~135°, ~178° | 1.20 | ~15% |
| C | ~50°, ~5° | 1.80 | ~7% |
| D | ~-40°, ~170° | 2.50 | ~3% |
Molecular Dynamics Simulations for Polymerization and Solution Behavior
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals time-dependent behavior.
Polymerization Behavior: MD simulations can be employed to study the polymerization of this compound monomers. By setting up a simulation box with numerous monomer molecules and an initiator, one could model the process of free-radical polymerization. Such simulations would provide insights into:
The rate of chain propagation and termination.
The conformational properties of the growing polymer chain, such as its radius of gyration and end-to-end distance.
The entanglement and morphology of the final polymer material.
Solution Behavior: To understand how this compound behaves in a solvent, MD simulations can be run on one or more solute molecules within a box of explicit solvent molecules (e.g., water). These simulations can reveal:
The solvation structure and the specific interactions (e.g., hydrogen bonding) between the solute and solvent.
The dynamic conformational landscape of the molecule in solution, showing how it flexes and transitions between different shapes.
The potential for aggregation or self-assembly of the molecules at higher concentrations.
MD simulations thus bridge the gap between the single-molecule quantum mechanical picture and the macroscopic properties of the material in bulk or in solution.
Applications of N Ethyl N Phenylprop 2 Enamide and Its Polymers in Advanced Chemical Synthesis and Materials Science
Utility as a Versatile Building Block in Complex Organic Synthesis
N-Ethyl-N-phenylprop-2-enamide, a member of the N-arylacrylamide family, serves as a valuable and versatile building block in the field of complex organic synthesis. Its unique chemical structure, featuring a reactive α,β-unsaturated amide system, allows for a variety of chemical transformations, making it a key precursor for the synthesis of diverse and complex molecular architectures. The presence of both the ethyl and phenyl substituents on the nitrogen atom influences its reactivity and provides a handle for introducing specific functionalities into the target molecules.
Precursor to Nitrogen-Containing Heterocycles
One of the most significant applications of N-arylacrylamides, including this compound, is in the synthesis of nitrogen-containing heterocycles. These cyclic compounds are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Intramolecular cyclization reactions of N-arylacrylamides provide an efficient route to various heterocyclic systems.
For instance, N-arylacrylamides can undergo intramolecular cyclization to form quinolinone and oxindole (B195798) scaffolds, which are core structures in many pharmaceutically active compounds. The reaction pathway can often be directed by the choice of reagents and reaction conditions. Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, a class of compounds structurally related to this compound, can lead to the formation of either quinolin-4-ones or quinolin-2-ones, depending on the base strength and the substrate's structure. nih.govnih.gov Stronger bases tend to favor the formation of quinolin-4-ones via an aldol-type condensation. nih.gov
Recent advancements in photoredox catalysis have enabled the metal- and additive-free cyclization of N-arylacrylamides to produce dihydroquinolinones and oxindoles under mild conditions. These reactions are believed to proceed through a radical-mediated pathway, offering a green and efficient alternative to traditional synthetic methods. While specific studies on this compound are not extensively documented in this context, its structural similarity to other N-arylacrylamides strongly suggests its potential as a precursor for such heterocyclic systems. The general reaction scheme for the synthesis of quinolinones from N-(2-acylaryl)amides is depicted below:

Intermediate in the Synthesis of Specialty Chemicals
The reactivity of the α,β-unsaturated system in this compound makes it a useful intermediate in the synthesis of various specialty chemicals. The double bond can participate in a range of addition reactions, including Michael additions, allowing for the introduction of a wide variety of functional groups. This versatility enables the synthesis of complex molecules with tailored properties.
For example, a related compound, N-ethylprop-2-enamide, serves as an intermediate in the synthesis of surfactants and emulsifiers. myskinrecipes.com This suggests that this compound could similarly be functionalized to produce amphiphilic molecules with applications in various industries. Furthermore, N-(2-arylethyl)-2-methylprop-2-enamides, which are structurally similar, have been utilized as functionalized templates in the fabrication of molecularly imprinted polymers. nih.govmdpi.comresearchgate.net This highlights the potential of this compound as an intermediate for creating highly specific and selective materials.
Role as a Monomer in Polymer Science for Engineered Materials
The vinyl group in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties. The presence of the N-ethyl and N-phenyl substituents can impart specific characteristics to the resulting polymer, such as thermal stability, solubility, and mechanical strength. These polymers have potential applications in various fields of materials science.
The polymerization of acrylamide-based monomers is a major commercial process for producing a wide range of polymers. researchgate.net These polymers find use in numerous applications due to their versatile properties.
Design of Advanced Polymeric Systems (e.g., Hydrogels, Coatings, Adhesives)
Polymers derived from acrylamide (B121943) and its derivatives are extensively used in the formulation of advanced polymeric systems. While specific research on polymers of this compound is not widely available, the properties of related polyacrylamides provide insights into their potential applications.
Hydrogels: Acrylamide-based hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.comnih.gov These materials are of great interest for biomedical applications, such as drug delivery and tissue engineering. The properties of these hydrogels, including their swelling behavior and mechanical strength, can be tuned by copolymerizing different acrylamide monomers. mdpi.comsemanticscholar.orgplos.org For example, hydrogels based on N,N-dimethylacrylamide have shown promise as self-healing materials and for their good mechanical properties. semanticscholar.org Copolymers of acrylamide and acrylic acid are used to create pH-responsive hydrogels. plos.orgmdpi.com The incorporation of this compound into hydrogel formulations could potentially introduce new functionalities and enhance their performance.
Coatings and Adhesives: Acrylamide-based polymers are utilized in the formulation of coatings and adhesives due to their film-forming abilities and adhesive properties. nih.gov A related monomer, N-ethylprop-2-enamide, is used in coatings and adhesives to enhance film formation and adhesion. myskinrecipes.com It is plausible that polymers of this compound could exhibit similar or enhanced properties, making them suitable for applications in protective coatings and high-performance adhesives. Copolymers of acrylamide with methacrylate (B99206) esters have been synthesized for coating applications, with the properties being dependent on the specific monomers used. researchgate.net
Fabrication of Functional Polymer Surfaces
The modification of surfaces with polymers is a crucial technique for creating functional materials with tailored properties such as biocompatibility, wettability, and adhesion. Grafting of acrylamide onto polymer surfaces has been shown to improve cell adhesion and growth, indicating its potential in biomedical applications. biomedpharmajournal.org
Surface-initiated polymerization is a powerful method for creating dense polymer brushes on a substrate. This technique allows for precise control over the thickness and density of the grafted polymer layer. While direct studies on the use of this compound for surface modification are limited, the general principles of surface grafting with acrylamides can be applied. The ability to polymerize this compound from a surface could lead to the development of functional surfaces with unique properties conferred by the N-ethyl and N-phenyl groups. Such surfaces could find applications in biosensors, antifouling coatings, and controlled-release systems.
Below is a table summarizing the potential applications of this compound and its polymers based on the properties of related compounds.
| Application Area | Specific Application | Rationale based on related compounds |
| Organic Synthesis | Precursor to quinolinones and oxindoles | N-arylacrylamides undergo intramolecular cyclization. nih.govnih.gov |
| Intermediate for specialty chemicals | Related acrylamides are used to synthesize surfactants and in molecularly imprinted polymers. myskinrecipes.comnih.govmdpi.comresearchgate.net | |
| Polymer Science | Hydrogels | Acrylamide-based monomers are widely used to form hydrogels with tunable properties. mdpi.comnih.govsemanticscholar.orgplos.orgmdpi.com |
| Coatings and Adhesives | N-ethylprop-2-enamide is used to enhance film formation and adhesion in coatings. myskinrecipes.comnih.govresearchgate.net | |
| Functional Polymer Surfaces | Grafting of acrylamide onto surfaces improves biocompatibility and cell adhesion. biomedpharmajournal.org |
Future Research Directions and Emerging Avenues for N Ethyl N Phenylprop 2 Enamide Research
Exploration of Asymmetric Synthesis and Chiral Induction in Reactions
The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For N-Ethyl-N-phenylprop-2-enamide, future research could productively focus on the asymmetric functionalization of its carbon-carbon double bond to introduce chirality.
One of the most promising strategies involves the asymmetric conjugate addition (Michael addition) . The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. Research into the use of chiral organocatalysts, such as squaramides or N-heterocyclic carbenes (NHCs), could facilitate the enantioselective addition of various nucleophiles. nih.gov These catalysts can activate the substrate through hydrogen bonding or by forming chiral intermediates, directing the incoming nucleophile to a specific face of the molecule. A systematic study of different chiral catalysts, nucleophiles, and reaction conditions would be necessary to achieve high yields and enantioselectivities.
Another significant area for exploration is catalyst-controlled regiodivergent and enantioselective formal hydroamination . Recent studies on N,N-disubstituted acrylamides have demonstrated that by carefully selecting the transition metal catalyst and chiral ligand, it is possible to control the regioselectivity of the hydroamination to yield either α- or β-amino acid derivatives with high enantiopurity. nih.gov Applying this methodology to this compound could provide access to a range of novel chiral building blocks.
The following table summarizes potential asymmetric transformations applicable to this compound based on research on analogous compounds:
| Asymmetric Reaction Type | Potential Chiral Catalysts | Expected Chiral Products | Key Research Focus |
| Conjugate Addition (Michael Addition) | Chiral Squaramides, N-Heterocyclic Carbenes (NHCs), Chiral Phase-Transfer Catalysts | β-substituted chiral amides | Optimization of catalyst structure and reaction conditions for high enantioselectivity. |
| Formal Hydroamination | Transition Metal Complexes with Chiral Ligands (e.g., Copper-H, Nickel-H) | α- and β-amino amide derivatives | Catalyst and ligand screening for regiocontrol and enantioselectivity. |
| [2+2] Cycloaddition | Chiral Photocatalysts | Chiral cyclobutane derivatives | Investigation of stereochemical outcomes and diastereoselectivity. |
Integration with Advanced Catalysis (e.g., Photocatalysis, Organocatalysis) for Novel Transformations
Advanced catalytic methods, particularly photocatalysis and organocatalysis, offer powerful tools for achieving novel chemical transformations under mild conditions. These approaches are highly relevant for exploring the reactivity of this compound.
Visible-light photocatalysis opens up possibilities for unique cycloaddition reactions. For instance, the intramolecular [2+2] cycloaddition of related N-allylcinnamamides has been successfully achieved using photocatalysis, leading to the formation of functionalized cyclobutanes. researchgate.net Similar strategies could be applied to this compound by introducing a tethered alkene, enabling the synthesis of complex polycyclic structures. Furthermore, intermolecular [2+2] cycloadditions with other olefins, mediated by photocatalysts, could be explored to generate a diverse library of cyclobutane derivatives. nih.gov
Organocatalysis , beyond its role in asymmetric synthesis, can be employed for various other transformations. N-Heterocyclic carbenes (NHCs), for example, are versatile organocatalysts that can promote conjugate addition polymerization of acrylic monomers. nih.gov Investigating the ability of NHCs to catalyze the polymerization or other conjugate addition reactions of this compound could lead to new synthetic methodologies and materials. The dual activation of both the nucleophile and the electrophile by bifunctional organocatalysts is another area ripe for exploration.
Future research in this domain could focus on the following:
| Catalytic Approach | Potential Transformation | Anticipated Outcome | Key Research Challenges |
| Photocatalysis | Inter- and Intramolecular [2+2] Cycloaddition | Synthesis of novel cyclobutane-containing scaffolds. | Controlling stereoselectivity and regioselectivity in intermolecular reactions. |
| Photocatalytic Atom Transfer Radical Addition (ATRA) | Introduction of new functional groups at the α- or β-position. | Catalyst efficiency and substrate scope. | |
| Organocatalysis | Conjugate Addition of Carbon and Heteroatom Nucleophiles | Formation of C-C, C-S, C-N, and C-O bonds. | Development of highly active and selective catalysts for the sterically hindered substrate. |
| Organocatalytic Polymerization | Synthesis of novel polymers with controlled architecture. | Understanding the mechanism and controlling the molecular weight and dispersity. |
Development of Next-Generation Polymeric Materials with Tunable Properties
The vinyl group in this compound makes it a suitable monomer for polymerization, offering the potential to create novel polymeric materials with tailored properties. The presence of the N-ethyl and N-phenyl substituents is expected to impart specific characteristics, such as hydrophobicity and thermal stability, to the resulting polymer.
A key area of future research is the use of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Studies on the RAFT polymerization of other hydrophobic acrylamide (B121943) derivatives have shown that this method is effective for producing polymers with controlled architectures. researchgate.netmdpi.com Applying RAFT polymerization to this compound could lead to the synthesis of homopolymers and block copolymers with precise control over their structure and properties.
Furthermore, the incorporation of this compound into copolymers could lead to the development of stimuli-responsive materials . For example, copolymerization with monomers like N-isopropylacrylamide, which is known for its thermoresponsive behavior, could result in polymers that exhibit changes in solubility or conformation in response to temperature changes. nih.gov The hydrophobic nature of the this compound units could be used to fine-tune the lower critical solution temperature (LCST) of these copolymers. Similarly, copolymerization with pH-sensitive monomers could yield materials that respond to changes in acidity.
The following table outlines potential research directions for polymeric materials derived from this compound:
| Polymerization Technique | Target Polymeric Material | Potential Properties and Applications |
| RAFT Polymerization | Homopolymers and block copolymers | Materials with high thermal stability, controlled hydrophobicity, and potential applications in coatings and specialty plastics. |
| Free Radical Copolymerization | Copolymers with stimuli-responsive monomers (e.g., N-isopropylacrylamide) | Thermoresponsive hydrogels and smart materials for drug delivery, sensors, and microfluidics. |
| Emulsion or Suspension Polymerization | Polymer nanoparticles and microspheres | Advanced materials for applications in diagnostics, and as additives in composites. |
Elucidation of Environmental Pathways and Degradation Mechanisms
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. For this compound, research into its environmental pathways and degradation mechanisms is an important future direction. While data on this specific compound is lacking, studies on acrylamide and other N-substituted amides can provide a framework for investigation. researchgate.nethibiscuspublisher.com
Biodegradation is a key process that determines the persistence of organic compounds in the environment. Research should focus on identifying microorganisms capable of degrading this compound. The degradation pathway is likely to involve the enzymatic hydrolysis of the amide bond, followed by the metabolism of the resulting acrylic acid and N-ethylaniline. Studies on the microbial degradation of phenylalkanes suggest that the aromatic ring can also be a site of initial attack. nih.gov
Abiotic degradation processes, such as hydrolysis and photolysis, also need to be investigated. The stability of the amide bond to hydrolysis under various pH conditions should be determined. Photodegradation in the presence of sunlight, particularly in aqueous environments, could also be a significant removal pathway. The high water solubility of acrylamide suggests that this compound may also be mobile in aqueous environments. dcceew.gov.au
A structured approach to studying the environmental fate of this compound would include:
| Environmental Process | Experimental Approach | Expected Information |
| Biodegradation | Incubation with soil and water microorganisms; isolation of degrading strains. | Identification of degradation products and metabolic pathways; determination of biodegradation rates. |
| Abiotic Hydrolysis | Stability studies in aqueous solutions at different pH values. | Determination of hydrolysis half-life and identification of hydrolysis products. |
| Photodegradation | Exposure to simulated sunlight in aqueous and atmospheric models. | Assessment of photolytic stability and identification of photoproducts. |
| Sorption and Mobility | Batch equilibrium studies with soil and sediment. | Determination of soil and sediment sorption coefficients to predict environmental mobility. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
